molecular formula C8H6N2O3 B11762888 4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid

4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid

Cat. No.: B11762888
M. Wt: 178.14 g/mol
InChI Key: PDRMRPDNWSXXPT-UHFFFAOYSA-N
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Description

4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid: is a benzimidazole derivative known for its unique chemical structure and properties Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized benzimidazole derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid is unique due to its specific hydroxyl and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.

Properties

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

4-hydroxy-1H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C8H6N2O3/c11-7-4(8(12)13)1-2-5-6(7)10-3-9-5/h1-3,11H,(H,9,10)(H,12,13)

InChI Key

PDRMRPDNWSXXPT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1C(=O)O)O)N=CN2

Origin of Product

United States

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